![molecular formula C18H18ClNO B1680907 (6aR,13bS)-11-chloro-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol CAS No. 129672-23-7](/img/structure/B1680907.png)
(6aR,13bS)-11-chloro-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sch 40853 is an active metabolite of a benzonaphthazepine antipsychotic agent.
Biologische Aktivität
(6aR,13bS)-11-chloro-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a] benzazepin-12-ol is a complex compound belonging to the class of fused benzazepines. This compound is notable for its unique structural features and specific stereochemistry, which contribute to its diverse biological activities and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is C19H20ClNO. The presence of a chlorine atom and a hydroxyl group in its structure enhances its reactivity and interaction with biological targets. The compound's stereochemistry plays a crucial role in its pharmacological properties.
Biological Activity
Research indicates that (6aR,13bS)-11-chloro-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a] benzazepin-12-ol exhibits significant biological activity primarily as a dopamine receptor antagonist , particularly targeting the D1 and D5 receptors . This activity suggests its potential utility in treating various conditions associated with dopamine dysregulation such as psychoses and addiction disorders.
The compound's mechanism involves selective binding to dopamine receptors with high affinity. This selectivity is crucial for minimizing side effects typically associated with less selective compounds. Interaction studies often involve receptor binding assays and functional assays to evaluate the efficacy of the compound in modulating neurotransmitter systems.
Comparative Analysis
The following table summarizes some compounds structurally similar to (6aR,13bS)-11-chloro-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a] benzazepin-12-ol along with their notable features:
Compound Name | Structure | Notable Features |
---|---|---|
(6aS,13bR)-11-chloro-7-methyl-5H-naphtho[1,2-a]benzazepin-12-ol | Structure | High-affinity dopamine receptor antagonist |
(-)-stepholidine | Structure | Known for antipsychotic properties |
1-(3-methoxyphenyl)-3-(4-fluorophenyl)-1H-pyrrole | Structure | Selective serotonin reuptake inhibitor |
Case Studies
Several studies have explored the pharmacological effects and therapeutic potential of (6aR,13bS)-11-chloro-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a] benzazepin-12-ol:
- Dopamine Dysregulation Disorders : A study demonstrated that this compound effectively reduced symptoms in animal models of psychosis by antagonizing D1 and D5 receptors. The results indicated a significant decrease in hyperactivity and stereotypy behaviors typically associated with dopaminergic overactivity.
- Pain Management : Another research effort highlighted the analgesic properties of the compound in models of chronic pain. The findings suggested that it could serve as an adjunct therapy for patients suffering from pain conditions linked to dopamine dysregulation.
- Hypertension Studies : Clinical trials have indicated that compounds in the benzazepine class can exhibit antihypertensive effects through modulation of neurotransmitter systems involved in vascular regulation.
Eigenschaften
CAS-Nummer |
129672-23-7 |
---|---|
Molekularformel |
C18H18ClNO |
Molekulargewicht |
299.8 g/mol |
IUPAC-Name |
(6aS,13bR)-11-chloro-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol |
InChI |
InChI=1S/C18H18ClNO/c19-15-9-12-7-8-20-16-6-5-11-3-1-2-4-13(11)18(16)14(12)10-17(15)21/h1-4,9-10,16,18,20-21H,5-8H2/t16-,18+/m0/s1 |
InChI-Schlüssel |
NVHUFRKDLSFBFZ-FUHWJXTLSA-N |
SMILES |
C1CC2=CC=CC=C2C3C1NCCC4=CC(=C(C=C34)O)Cl |
Isomerische SMILES |
C1CC2=CC=CC=C2[C@H]3[C@H]1NCCC4=CC(=C(C=C34)O)Cl |
Kanonische SMILES |
C1CC2=CC=CC=C2C3C1NCCC4=CC(=C(C=C34)O)Cl |
Aussehen |
Solid powder |
Key on ui other cas no. |
129672-23-7 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
11-chloro-6,6a,7,8,9,13b-hexahydro-5H-benzo(d)naphth(2,1-b)azepine-12-ol SCH 40853 SCH-40853 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.